An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS 1418128-37-6). As a functionalized aromatic carboxylic acid, this molecule holds potential as a key building block in pharmaceutical and materials science research. This document details its chemical identity, structural characteristics, and core physicochemical properties such as solubility, acidity (pKa), and lipophilicity. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of these properties, including spectroscopic and chromatographic methods. The insights and methodologies contained herein are designed to equip researchers, scientists, and drug development professionals with the critical data and procedural knowledge required for the effective application of this compound.
Chemical Identity and Structural Elucidation
2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a polysubstituted benzene derivative. Its structure is characterized by three key functional groups that dictate its chemical behavior and physical properties:
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An ortho-fluorine substituent relative to the carboxylic acid, which significantly influences electronic properties and acidity.
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A carboxylic acid group, which imparts acidic properties and enables salt formation and esterification.
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A para-tertiary alcohol moiety (2-hydroxypropan-2-yl), which serves as a site for hydrogen bonding and potential further derivatization.
The unique spatial and electronic arrangement of these groups makes a thorough physicochemical characterization essential for its predictable use in complex synthetic pathways and biological systems.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid | - |
| CAS Number | 1418128-37-6 | [1] |
| Molecular Formula | C₁₀H₁₁FO₃ | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1F)C(=O)O)O |[1] |
Core Physicochemical Properties: An Overview
A molecule's efficacy in drug development or its suitability as a monomer in polymer science is fundamentally linked to its physicochemical profile. This section outlines the key properties of the title compound, blending established data with expert analysis based on its structural analogues.
Table 2: Summary of Physicochemical Data
| Property | Value / Expected Value | Rationale & Significance |
|---|---|---|
| Appearance | White to off-white solid | Typical for crystalline aromatic carboxylic acids. |
| Melting Point | Data not publicly available. See Protocol 4.2. | Expected to be relatively high due to intermolecular hydrogen bonding facilitated by both the carboxylic acid and tertiary alcohol groups. |
| Aqueous Solubility | Data not publicly available. See Protocol 4.3. | The polar carboxylic acid and alcohol groups suggest some aqueous solubility, which may be pH-dependent. The aromatic ring contributes to lipophilicity. |
| pKa (Acidic) | Predicted: ~3.3 - 3.6. See Protocol 4.4. | The ortho-fluoro group is strongly electron-withdrawing, which stabilizes the carboxylate anion, thereby increasing acidity (lowering pKa) compared to benzoic acid (pKa ≈ 4.20)[2]. The predicted value is in line with that of 2-fluorobenzoic acid (pKa ≈ 3.46). |
| LogP (Octanol/Water) | Predicted: ~1.5 - 2.0 | This value indicates moderate lipophilicity. The fluorine atom increases lipophilicity, while the hydroxyl and carboxyl groups decrease it. This balance is critical for properties like membrane permeability. |
Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are non-negotiable steps in chemical research. The following sections describe the expected spectroscopic signatures and a standard chromatographic method for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by both neighboring protons and the fluorine atom. A sharp singlet corresponding to the two equivalent methyl groups of the propan-2-yl moiety should be visible. The acidic protons of the carboxylic acid and the tertiary alcohol will likely appear as broad singlets, whose chemical shifts are dependent on solvent and concentration.
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¹³C NMR: The spectrum will feature a signal for the carbonyl carbon (~165-170 ppm), multiple signals in the aromatic region (110-165 ppm) showing C-F coupling, a signal for the quaternary carbon bearing the hydroxyl group, and a signal for the methyl carbons.
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¹⁹F NMR: A single resonance is expected, providing a clear confirmation of the fluorine atom's presence.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Key absorption bands are predicted as follows, based on data from analogous benzoic acids[3]:
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O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group, which will overlap with the C-H stretches. A sharper O-H stretch from the tertiary alcohol may also be visible around 3400-3600 cm⁻¹.
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C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹, typical for an aromatic carboxylic acid.
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C=C Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Bands in the 1210-1320 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and alcohol.
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C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For C₁₀H₁₁FO₃, the expected exact mass is 198.0692. Electrospray ionization (ESI) in negative mode is ideal and would show a prominent peak at m/z 197.0614, corresponding to the deprotonated molecule [M-H]⁻. Common fragmentation pathways may include the loss of water (H₂O), a methyl group (CH₃), or the carboxyl group (COOH).
High-Performance Liquid Chromatography (HPLC)
Purity is typically assessed using reversed-phase HPLC with UV detection. A C18 column is effective for separating the compound from potential impurities[4]. The aromatic nature of the molecule allows for strong UV absorbance, typically monitored around 254 nm. See Protocol 4.5 for a detailed methodology.
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following section provides detailed, step-by-step protocols for determining the core physicochemical properties of the title compound.
General Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a novel chemical entity like 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.
Caption: Figure 1. A structured workflow for characterizing a new chemical entity.
Protocol: Melting Point Determination
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Preparation: Ensure the compound is crystalline and thoroughly dry. Grind a small sample into a fine powder.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
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Measurement: Heat the sample at a rapid rate (10-15 °C/min) to find an approximate melting range.
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Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.
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Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
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System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance).
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Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, inert vial. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to allow the system to reach equilibrium.
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Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
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Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase for analysis.
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Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Protocol 4.5) against a calibration curve prepared with known concentrations of the compound.
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Calculation: Calculate the original concentration in the supernatant to determine the equilibrium solubility in mg/mL or µg/mL.
Protocol: pKa Determination via Potentiometric Titration
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Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.
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Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Specialized software can be used to calculate the pKa from the first derivative of the titration curve.
Protocol: HPLC-UV Method for Purity Assessment
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Instrumentation: A standard HPLC system with a UV detector.
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Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
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Analysis: Inject the sample and integrate the peak areas. Purity is reported as the area of the main peak as a percentage of the total area of all peaks.
Conclusion
2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid presents a unique combination of functional groups that define its chemical and physical behavior. This guide has established its fundamental identity and provided a detailed framework for its characterization. The predicted acidity, moderate lipophilicity, and multiple hydrogen bonding sites suggest its utility as a versatile intermediate. The experimental protocols detailed herein offer a robust and reliable pathway for researchers to validate these properties, ensuring the compound's effective and predictable integration into advanced research and development projects.
References
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Jakob, M., & Andersen, C. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). 2-Fluoro(
ngcontent-ng-c2977031039="" class="ng-star-inserted">2H_4)benzoic acid Properties. CompTox Chemicals Dashboard. Available at: [Link] -
PubChem. 2-Fluoro-4-(propan-2-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Fluoro-4-hydroxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
-
Aggie Access. 2-Fluoro-4-hydroxybenzoic acid. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information for [related publication]. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
PubChem. 4-(2-Hydroxypropan-2-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
- Google Patents. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]
-
Photochem. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Available at: [Link]
-
University Course Material. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Available at: [Link]
Sources
- 1. 1418128-37-6|2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. global.oup.com [global.oup.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
